Dihomo-gamma-linolenic acid (DGLA) is an n-6 polyunsaturated fatty acid with growing interest in scientific research. It has a crucial role in the body's production of eicosanoids, signaling molecules involved in various physiological processes []. Here's a breakdown of its potential applications based on scientific studies:
DGLA serves as a precursor to prostaglandin E1 (PGE1), an eicosanoid with anti-inflammatory properties []. Studies suggest that DGLA supplementation might be beneficial in managing chronic inflammatory conditions like rheumatoid arthritis and atopic dermatitis []. However, some research shows conflicting results, highlighting the need for further investigation [].
Recent research suggests DGLA might play a role in regulating the immune response. A study showed promise for DGLA supplementation in reducing allergic symptoms caused by pollen exposure []. More research is needed to understand the specific mechanisms and potential applications for various allergies and immune disorders.
Dihomo-gamma-linolenic acid (DGLA), also known as cis,cis,cis-8,11,14-eicosatrienoic acid, is a 20-carbon polyunsaturated fatty acid belonging to the omega-6 (ω-6) family []. It is an intermediate metabolite in the conversion of linoleic acid (LA) to arachidonic acid (AA) in the body []. DGLA is naturally produced in the body from gamma-linolenic acid (GLA) by elongation, and although some sources exist, it's found only in trace amounts in animal products []. Due to its potential health benefits, DGLA has gained interest in scientific research, particularly for its anti-inflammatory and immune-modulating properties [, ].
DGLA has a 20-carbon chain with three double bonds located between carbons 8, 11, and 14, all in the cis configuration []. The presence of these double bonds creates kinks in the molecule, making it less rigid compared to saturated fatty acids. This structural feature is crucial for its interactions with enzymes and receptors in the body [].
DGLA is synthesized in the body from GLA by the enzyme Delta-5 desaturase []. This reaction can be represented by the following equation:
γ-Linolenic Acid (GLA) + NADPH + H+ -> DGLA + NADP+
DGLA can be further converted to arachidonic acid (AA) by another enzyme, elongase-2 [].
DGLA + Malonyl-CoA -> AA + CoA
DGLA serves as a precursor for the synthesis of various eicosanoids, including prostaglandins and leukotrienes, which are signaling molecules involved in inflammation, immune response, and other physiological processes []. The specific eicosanoid produced depends on the enzymatic pathway involved.
The mechanism of action of DGLA is likely multifaceted. It is believed to exert its anti-inflammatory effects by competing with arachidonic acid (AA) for the same enzymes involved in eicosanoid synthesis []. This can lead to the production of less pro-inflammatory and more anti-inflammatory eicosanoids. Additionally, DGLA may directly modulate immune cell function and signaling pathways [].